3-Bromo-5-formylbenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGQJUAOTNPVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698899 | |
| Record name | 3-Bromo-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644982-55-8 | |
| Record name | 3-Bromo-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction at the Formyl Group:the Carbonyl Carbon of the Formyl Group is Highly Electrophilic and Susceptible to Nucleophilic Attack by Grignard R Mgx or Organolithium R Li Reagents. This Reaction is a Standard Method for Forming Carbon Carbon Bonds and Results in the Conversion of the Aldehyde to a Secondary Alcohol After an Aqueous Workup.
C₈H₄BrNO + R-MgX → [Intermediate Complex] --(H₂O)→ R-CH(OH)-C₇H₃(Br)CN
This pathway allows for the introduction of various alkyl, vinyl, or aryl groups (R) onto the carbon of the original formyl group.
Formation of a Grignard Reagent:the Carbon Bromine Bond Can Be Used to Generate a Grignar Reagent by Reacting It with Magnesium Metal, Typically in an Anhydrous Ether Solvent Like Tetrahydrofuran Thf .orgsyn.orgrsc.org
Reactions Involving the Formyl Group
The formyl group (-CHO) is one of the most versatile functional groups in organic chemistry, and its presence in 3-Bromo-5-formylbenzonitrile allows for a wide array of chemical transformations.
Reduction Reactions to Alcohols and Amines
The aldehyde functionality can be readily reduced to a primary alcohol or converted into an amine.
Reduction to Alcohol: Mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the formyl group to a hydroxymethyl group (-CH₂OH), yielding (3-bromo-5-cyanophenyl)methanol. This reaction is typically chemoselective, leaving the nitrile and bromo groups intact under controlled conditions.
Reductive Amination: The formyl group can be converted to a primary, secondary, or tertiary amine through reductive amination. This process involves an initial condensation reaction with ammonia or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This provides a direct route to (3-bromo-5-cyanophenyl)methanamine derivatives.
Oxidation Reactions to Carboxylic Acids
The aldehyde group is easily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily convert the formyl group of this compound into a carboxyl group (-COOH). The resulting product is 3-bromo-5-cyanobenzoic acid. Milder, more selective oxidants like silver oxide (Tollens' reagent) can also be used.
Table 2: Summary of Formyl Group Transformations
| Reaction Type | Reagent(s) | Product Functional Group | Product Name |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | -CH₂OH (Primary Alcohol) | (3-bromo-5-cyanophenyl)methanol |
| Reductive Amination | R₂NH, NaBH₃CN | -CH₂NR₂ (Amine) | N-substituted-(3-bromo-5-cyanophenyl)methanamine |
Condensation Reactions (e.g., with Amines, Hydrazines)
The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nitrogen-based nucleophiles. These reactions typically involve the formation of a carbon-nitrogen double bond.
Reaction with Primary Amines: this compound reacts with primary amines (R-NH₂) under dehydrating conditions to form imines, also known as Schiff bases. This reaction is reversible and is often catalyzed by a trace amount of acid.
Reaction with Hydrazines: Condensation with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. This reaction is a reliable method for derivatizing aldehydes.
These condensation reactions are fundamental in synthetic chemistry for creating new C=N bonds and serve as precursors for further transformations, such as the synthesis of various heterocyclic compounds.
Reactivity and Chemical Transformations of 3 Bromo 5 Formylbenzonitrile
The chemical behavior of 3-bromo-5-formylbenzonitrile is dictated by the interplay of its three functional groups: the bromine atom, the formyl (aldehyde) group, and the nitrile group. The electron-withdrawing nature of the nitrile and formyl groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom and the functional groups themselves provide sites for a variety of chemical transformations. This article focuses on the reactions involving the formyl and nitrile moieties.
Advanced Applications and Emerging Research Directions
Use in Organic Synthesis
3-Bromo-5-formylbenzonitrile is a valuable intermediate in multi-step organic synthesis. Its utility is demonstrated in its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry for building complex molecular frameworks from simpler precursors. google.comnih.gov The ability to sequentially modify its three functional groups makes it an attractive starting material for creating diverse chemical libraries. Cascade reactions starting from substituted 2-formylbenzonitriles have been used to construct complex heterocyclic systems like isoindolinones. acs.org
Role in Medicinal Chemistry
The most significant documented application of this compound is in medicinal chemistry research. It has been used as a key intermediate in the synthesis of novel beta-secretase (BACE1) inhibitors. google.com BACE1 is an enzyme that plays a critical role in the formation of β-amyloid protein, a key component of the amyloid plaques found in the brains of patients with Alzheimer's disease. google.comnih.gov A patent describes a procedure where this compound is reacted via a Suzuki coupling as part of the synthesis of these potential disease-modifying agents for Alzheimer's. google.com
Potential in Materials Science
While the functional groups present in this compound—particularly the aromatic nitrile and bromo moieties—suggest potential for applications in materials science (e.g., in the synthesis of polymers, liquid crystals, or functional dyes), there is currently limited specific research documenting its use in this field. Its structural analogues, however, are components of materials with interesting optical or electronic properties.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Key Challenges |
|---|---|---|
| Formylation via Vilsmeier | POCl₃, DMF, 0–25°C | Competing side reactions at nitrile |
| Radical Bromination | NBS, AIBN, CCl₄, reflux | Control of mono- vs. di-bromination |
Which spectroscopic techniques are effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Assigning peaks based on substituent effects (e.g., deshielding of formyl proton at ~9.8 ppm and bromine-induced shifts in aromatic protons) .
- FT-IR : Identification of nitrile (~2230 cm⁻¹) and formyl (~1700 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion [M]⁺ and isotopic pattern analysis for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals caused by bromine’s anisotropic effects .
What functional group transformations are feasible with this compound?
Basic Research Question
The formyl and nitrile groups enable diverse reactions:
- Condensation : Form Schiff bases with amines (e.g., 3-aminobenzonitrile) under acidic or catalytic conditions .
- Reduction : Convert formyl to hydroxymethyl using NaBH₄, preserving the nitrile .
- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to replace bromine with aryl/heteroaryl groups .
Q. Table 2: Common Transformations
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Schiff Base Formation | EtOH, NH₂R, Δ | Ligands for coordination chemistry |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Biaryl scaffolds for drug discovery |
How can researchers optimize regioselectivity during bromination of 5-formylbenzonitrile precursors?
Advanced Research Question
Regioselectivity challenges arise due to competing directing effects:
- Nitrile vs. Formyl Groups : The nitrile’s meta-directing effect dominates over the formyl’s para-directing tendency. Use Lewis acids (e.g., FeCl₃) to enhance bromine’s electrophilicity and favor substitution at the 3-position .
- Temperature Control : Lower temperatures (0–5°C) minimize di-bromination by slowing reaction kinetics.
Data Contradiction Note : Conflicting reports on bromine’s position may arise from solvent polarity effects. Verify using computational tools (DFT) to model charge distribution .
What strategies mitigate electronic effects in cross-coupling reactions involving this compound?
Advanced Research Question
The electron-withdrawing nitrile and formyl groups can deactivate the aryl bromide, requiring optimized conditions:
- Catalyst Selection : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .
- Microwave Assistance : Accelerate reaction rates under controlled microwave irradiation (e.g., 120°C, 20 min) to overcome electronic deactivation .
Case Study : A Suzuki coupling with 4-methoxyphenylboronic acid achieved 85% yield using Pd(dba)₂/XPhos in toluene/water .
How to resolve contradictions in reported NMR chemical shifts for derivatives of this compound?
Advanced Research Question
Discrepancies often stem from solvent effects, concentration, or impurities:
- Standardization : Run NMR in deuterated DMSO or CDCl₃ with internal standards (TMS).
- Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09) .
- Crystallography : Confirm structure via X-ray diffraction to rule out isomerism .
Example : A reported δ 8.1 ppm for the formyl proton in DMSO-d₆ shifted to δ 9.8 ppm in CDCl₃ due to solvent polarity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
